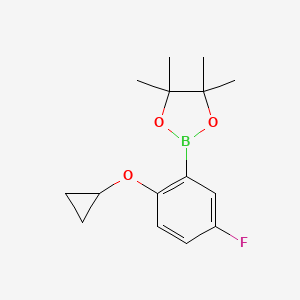
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one
描述
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one, also known as 5-Fluoropyridin-2-ylmethyl-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a sweet odor and a boiling point of 103 °C. Its molecular formula is C6H7FO and its molecular weight is 118.12 g/mol. 5-Fluoropyridin-2-ylmethyl-1-one is a versatile compound that can be used as a reagent for the synthesis of various compounds, as a catalyst for reactions, and as a substrate for enzymes. In addition, its properties make it suitable for use in biochemical and physiological studies.
科学研究应用
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst for a variety of reactions, such as the Knoevenagel condensation and the Diels-Alder reaction. In addition, it is used as a substrate for various enzymes, such as cytochrome P450 and aldehyde oxidase.
作用机制
- Lemborexant does not interact with GABA receptors (unlike benzodiazepines or Z-drugs). Instead, it acts as a dual antagonist of OX1 and OX2 receptors .
Target of Action
- Lemborexant selectively antagonizes both orexin receptor subtypes, OX1 and OX2 . Orexin receptors play a crucial role in regulating wakefulness, arousal, and sleep-wake cycles. By blocking these receptors, lemborexant promotes sleep onset and maintenance.
Mode of Action
Pharmacokinetics
- Lemborexant is orally administered and absorbed. It has a long elimination half-life (17 to 55 hours). Lemborexant undergoes hepatic metabolism. Elimination occurs primarily via urine and feces .
实验室实验的优点和局限性
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one is a versatile compound that can be used in a variety of lab experiments. Its advantages include its low boiling point, low volatility, and low toxicity. Its limitations include its sensitivity to light and air, as well as its potential to react with other compounds.
未来方向
Given the wide range of applications of 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one, there are many potential future directions for research. These include further exploration of its potential biochemical and physiological effects, as well as its potential use as a reagent for the synthesis of novel compounds and as a substrate for enzymes. In addition, further research is needed to explore its potential as a catalyst for reactions and its potential use in drug development. Finally, further research is needed to explore its potential use in the development of new materials and technologies.
生化分析
Biochemical Properties
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom in the pyridine ring enhances its electron-withdrawing properties, making it a potent inhibitor of certain enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound’s fluorine atom enhances its binding affinity to target proteins, allowing it to inhibit or activate their functions. For example, it can bind to the active site of enzymes, leading to competitive inhibition. This interaction can result in the downregulation of enzymatic activity and subsequent changes in cellular processes. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can occur in the presence of certain environmental factors such as light and temperature. Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the compound’s biotransformation into active metabolites, which can further participate in biochemical reactions. The compound’s metabolism also involves conjugation reactions with cofactors such as glutathione, leading to the formation of water-soluble metabolites that are excreted from the body. These metabolic processes are essential for the compound’s detoxification and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which regulate its intracellular concentration. Additionally, binding proteins in the blood can facilitate the compound’s distribution to various tissues, influencing its bioavailability and therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. This localization allows the compound to interact with key biomolecules within these organelles, thereby modulating their functions and contributing to its overall biological effects .
属性
IUPAC Name |
1-(5-fluoropyridin-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRXRQWTDFBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


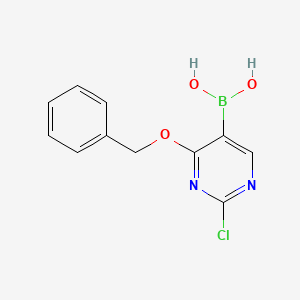

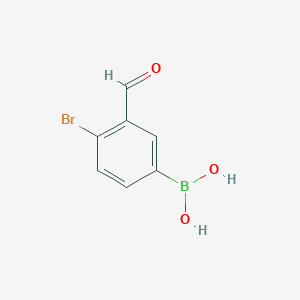
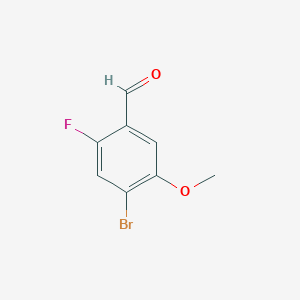
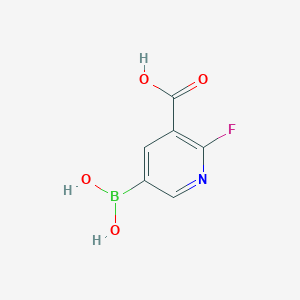
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

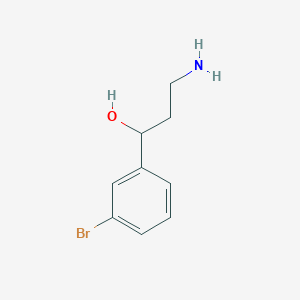
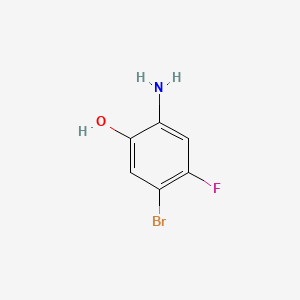
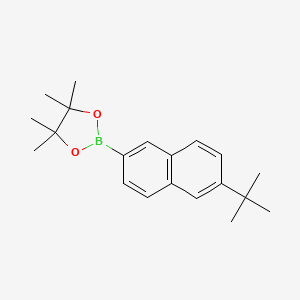

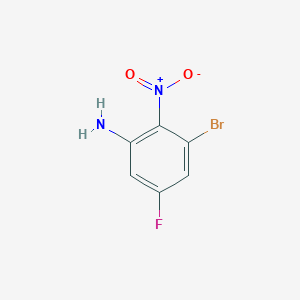
![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
